molecular formula C15H17ClN2OS B2894701 4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-00-4

4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2894701
CAS No.: 946199-00-4
M. Wt: 308.82
InChI Key: PUSGVBZNFUKNRB-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core structure substituted with a chloro group at the para-position. This benzamide is further functionalized with a complex side chain containing both a dimethylamino group and a thiophen-3-yl ring system. The molecular formula is C 15 H 17 ClN 2 OS. Compounds with benzamide scaffolds are of significant interest in medicinal chemistry and chemical biology research. They are frequently investigated for their potential to interact with various enzymatic targets . The distinct molecular architecture of this compound, which incorporates both a basic dimethylamino group and an electron-rich thiophene heterocycle, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers may utilize it in the design and synthesis of novel molecules for probing biological pathways . The presence of the thiophene ring, a common motif in pharmaceuticals and materials science, can influence the compound's electronic distribution and binding affinity . The chloro substituent on the benzamide ring provides a site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for high-throughput screening. Safety Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSGVBZNFUKNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Benzamide Derivatives

N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide
  • Key Features: Retains the benzamide core and thiophen-3-yl group but replaces the dimethylamino-thiophene-ethyl chain with a bromoethoxy-ethyl chain.
  • Synthesis: Prepared via nucleophilic substitution with a 63% yield, purified via normal-phase chromatography .
4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate
  • Key Features: Substitutes the dimethylamino-thiophene moiety with a piperidine ring.
  • Crystallography: The piperidine adopts a chair conformation (q2 = 0.6994 Å), stabilized by O-H⋯N and C-H⋯O hydrogen bonds. The monohydrate structure enhances stability compared to anhydrous forms .
2-Chloro-4-Fluoro-N-[2-Methoxy-2-(Thiophen-3-yl)ethyl]benzamide
  • Key Features : Replaces the 4-chloro group with 2-chloro-4-fluoro and adds a methoxy group on the ethyl chain.
  • Physicochemical Properties: Molecular weight = 313.8 g/mol (vs. 344.9 g/mol for the target compound).
  • Comparison : The fluoro substituent may enhance binding affinity to hydrophobic pockets in target proteins, while the methoxy group could reduce metabolic oxidation .

Sulfonamide Analogs

4-Chloro-N-(2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl)benzenesulfonamide
  • Key Features : Replaces the benzamide (-CONH2) with a sulfonamide (-SO2NH2).
  • Physicochemical Properties : Molecular weight = 344.9 g/mol (identical to the target compound). The sulfonamide group increases acidity (pKa ~1–2) compared to the benzamide’s neutral amide .

Pharmacologically Active Analogs

U-47700 (3,4-Dichloro-N-(2-(Dimethylamino)cyclohexyl)-N-methylbenzamide)
  • Key Features: A synthetic opioid with a cyclohexyl-dimethylamino group instead of the thiophene-ethyl chain.
  • Pharmacology: Binds to μ-opioid receptors, highlighting the role of the dimethylamino group in receptor interaction .

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties Reference
4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide 344.9 4-Cl, dimethylamino, thiophen-3-yl Benzamide Basic amine, π-π stacking potential
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide 382.2 Bromoethoxy, thiophen-3-yl Benzamide Alkylation reactivity
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate 284.8 4-Cl, piperidine Benzamide Chair conformation, hydrogen-bonded crystal
2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide 313.8 2-Cl, 4-F, methoxy, thiophen-3-yl Benzamide Increased electronegativity
4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide 344.9 4-Cl, dimethylamino, thiophen-3-yl Sulfonamide Acidic sulfonamide, stronger H-bonding

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield
Amidation4-Chlorobenzoyl chloride, Et₃NDCM0°C → RT61–85%
PurificationMethanol/H₂O (acidified)-->95% purity

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions. For example, thiophene protons appear as distinct doublets (δ 7.2–7.5 ppm), while the dimethylamino group shows singlet peaks (δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z: ~337.1 for C₁₅H₁₈ClN₂OS⁺) .
  • X-ray Crystallography : Resolves conformational details (e.g., chair conformation of dimethylamino groups, hydrogen-bonding networks) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
  • Structural analogs : Compare activity of derivatives (e.g., 3-fluoro vs. 3,4-difluoro substitutions) to identify critical functional groups .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to isolate variables affecting IC₅₀ values. For example, logP differences >0.5 correlate with altered membrane permeability .

Q. Table 2: Comparative Bioactivity of Analogues

CompoundSubstituentIC₅₀ (μM)Target
A4-Cl, thiophen-3-yl1.2D3 receptor
B3-F, thiophen-3-yl0.8D3 receptor
C4-Cl, furan-2-yl3.4D3 receptor

Advanced: What strategies are effective in studying the structure-activity relationship (SAR) of this benzamide derivative?

Methodological Answer:

  • Isosteric replacements : Replace thiophene with furan or pyridine to assess π-π stacking effects. For example, thiophene enhances affinity for dopamine receptors compared to furan .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr³⁸⁵ in D3 receptors) .
  • Synthetic modifications : Introduce sulfonamide or cyano groups to modulate solubility and binding kinetics .

Advanced: What experimental considerations are critical for determining the crystal structure of this compound?

Methodological Answer:

  • Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain single crystals.
  • Data collection : MoKα radiation (λ = 0.71073 Å) at 293 K minimizes thermal motion artifacts.
  • Hydrogen bonding : Analyze O–H⋯N and C–H⋯O interactions (e.g., water-mediated chains along [010]) to predict stability .

Q. Table 3: Crystallographic Parameters

ParameterValue
Space groupP2₁/n
a, b, c (Å)14.91, 6.69, 15.62
β (°)102.96
Hydrogen bonds3 key interactions

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Argon-sealed vials at –20°C in anhydrous DMSO (≤6 months stability).
  • Handling : Avoid prolonged exposure to light (thiophene derivatives are photosensitive). Purity checks via HPLC every 3 months are advised .

Advanced: How can computational methods complement experimental studies of this compound’s pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate logP (2.1), BBB permeability (–0.8), and CYP450 inhibition.
  • MD simulations : GROMACS trajectories (50 ns) reveal conformational flexibility of the dimethylamino group in lipid bilayers .

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